molecular formula C11H11F3N2 B13232826 2-Trifluoromethyltryptamine

2-Trifluoromethyltryptamine

Cat. No.: B13232826
M. Wt: 228.21 g/mol
InChI Key: VJXSSONPAKTNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoromethyltryptamine (CAS No 103549-22-0) is a chemical compound with the molecular formula C₁₁H₁₁F₃N₂ Its structure features a tryptamine backbone substituted with a trifluoromethyl group at the 2-position

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of 2-Trifluoromethyltryptamine. One common method involves the reaction of tryptamine with trifluoromethyl iodide (CF₃I) under appropriate conditions. The reaction typically occurs in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like acetonitrile or dimethylformamide (DMF).

b. Industrial Production

While this compound is not produced on an industrial scale, it is available as a research chemical from specialized suppliers.

Chemical Reactions Analysis

2-Trifluoromethyltryptamine can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the trifluoromethyl group may yield other tryptamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

2-Trifluoromethyltryptamine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for designing novel drugs targeting serotonin receptors.

    Neuroscience: It may serve as a tool compound to study serotoninergic pathways and receptor interactions.

    Psychedelic Research: Given its structural similarity to other tryptamines, it could be relevant in this field.

Mechanism of Action

The exact mechanism by which 2-Trifluoromethyltryptamine exerts its effects remains an area of ongoing research. It likely interacts with serotonin receptors, affecting neurotransmission and neuronal signaling pathways.

Comparison with Similar Compounds

While 2-Trifluoromethyltryptamine is unique due to its trifluoromethyl substitution, other related compounds include:

    Tryptamine: The parent compound without the trifluoromethyl group.

    5-MeO-DMT: Another tryptamine derivative with distinct psychoactive properties.

Remember that this compound is primarily used in research settings and not for human or veterinary use

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H11F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5-6,15H2

InChI Key

VJXSSONPAKTNMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN

Origin of Product

United States

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